molecular formula C14H11NO B7786688 (E)-3-Phenyl-1-(pyridin-2-yl)prop-2-en-1-one CAS No. 5337-53-1

(E)-3-Phenyl-1-(pyridin-2-yl)prop-2-en-1-one

Cat. No. B7786688
CAS RN: 5337-53-1
M. Wt: 209.24 g/mol
InChI Key: UYYLCENCUQKANA-MDZDMXLPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(E)-3-Phenyl-1-(pyridin-2-yl)prop-2-en-1-one” is a chemical compound with the molecular formula C14H11NO . It is a type of heterocyclic chalcone .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, substituted (E)-3-phenyl-1-(pyridin-3-yl)prop-2-en-1-one (E,Z)- O -alkyl- and O -benzyloximes were synthesized by oximation of (E)-3-phenyl-1-(pyridin-3-yl)prop-2-en-1-ones (azachalcones), followed by alkylation of the resulting oximes under different conditions .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI code: 1S/C14H11NO/c16-14(13-8-4-5-11-15-13)10-9-12-6-2-1-3-7-12/h1-11H/b10-9+ .


Physical And Chemical Properties Analysis

The molecular weight of “(E)-3-Phenyl-1-(pyridin-2-yl)prop-2-en-1-one” is 209.24 g/mol . It has a XLogP3-AA value of 3, indicating its lipophilicity . It has 0 hydrogen bond donors and 2 hydrogen bond acceptors .

Scientific Research Applications

  • Fungicidal Activity : A study by Kuzenkov and Zakharychev (2019) synthesized substituted (E)-3-phenyl-1-(pyridin-3-yl)prop-2-en-1-one (E,Z)-O-alkyl- and O-benzyloximes, demonstrating good fungicidal activity (Kuzenkov & Zakharychev, 2019).

  • Pharmacological and Biological Screening : Bhat et al. (2014) explored the synthesis of novel pyrimidine derivatives from 3-substituted phenyl-1-(pyridin-2-yl)prop-2-en-1-one. These compounds showed significant anti-inflammatory, analgesic, cytotoxic, and antitubercular activities (Bhat et al., 2014).

  • Molecular Structure Studies : Fun et al. (2012) conducted a study on the molecular structure of a compound similar to (E)-3-Phenyl-1-(pyridin-2-yl)prop-2-en-1-one, examining its conformation and intermolecular interactions (Fun et al., 2012).

  • Phosphorescence Properties : Li and Yong (2019) synthesized positional isomers of (E)-3-Phenyl-1-(pyridin-2-yl)prop-2-en-1-one, demonstrating their varying phosphorescent colors and quantum yields, as well as reversible phosphorescent color switching in response to acid-base vapor stimuli (Li & Yong, 2019).

  • Cytotoxicity Evaluation for Anticancer Agents : Alam et al. (2016) synthesized and evaluated the cytotoxicity of (E)-3-(3-Aryl-1-phenyl-1H-pyrazol-4-yl)-1-(pyridin-3-yl)prop-2-en-1-ones against human cancer cell lines, identifying compounds with significant cytotoxicity (Alam et al., 2016).

  • Antimicrobial Activity : Ashok et al. (2014) investigated (E)-1-aryl-3-[2-(piperidin-1-yl)quinolin-3-yl]prop-2-en-1-ones for their antimicrobial activity, revealing good efficacy against bacterial and fungal strains (Ashok et al., 2014).

Future Directions

The future directions for the study of “(E)-3-Phenyl-1-(pyridin-2-yl)prop-2-en-1-one” and similar compounds could involve further exploration of their synthesis, chemical properties, and potential applications, particularly in the field of medicinal chemistry given their reported bioactivity .

properties

IUPAC Name

(E)-3-phenyl-1-pyridin-2-ylprop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO/c16-14(13-8-4-5-11-15-13)10-9-12-6-2-1-3-7-12/h1-11H/b10-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYYLCENCUQKANA-MDZDMXLPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC(=O)C2=CC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C(=O)C2=CC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-3-Phenyl-1-(pyridin-2-yl)prop-2-en-1-one

CAS RN

5337-53-1
Record name NSC96501
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96501
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC798
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=798
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(E)-3-Phenyl-1-(pyridin-2-yl)prop-2-en-1-one
Reactant of Route 2
Reactant of Route 2
(E)-3-Phenyl-1-(pyridin-2-yl)prop-2-en-1-one
Reactant of Route 3
Reactant of Route 3
(E)-3-Phenyl-1-(pyridin-2-yl)prop-2-en-1-one
Reactant of Route 4
Reactant of Route 4
(E)-3-Phenyl-1-(pyridin-2-yl)prop-2-en-1-one
Reactant of Route 5
Reactant of Route 5
(E)-3-Phenyl-1-(pyridin-2-yl)prop-2-en-1-one
Reactant of Route 6
Reactant of Route 6
(E)-3-Phenyl-1-(pyridin-2-yl)prop-2-en-1-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.